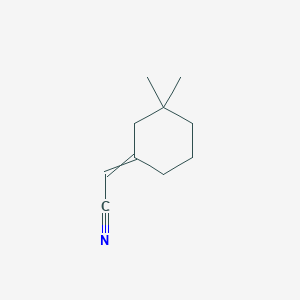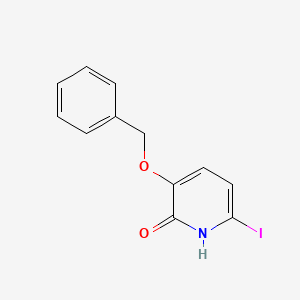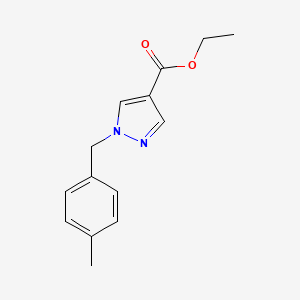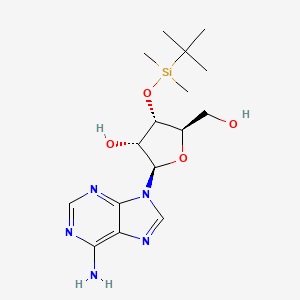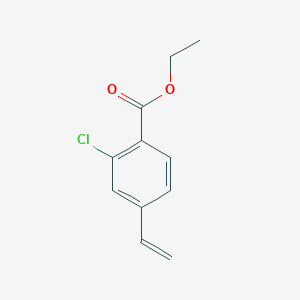
2-(3-Methoxyphenyl)propanedioic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(3-Methoxyphenyl)propanedioic acid involves the reaction of appropriate starting materials. While there are variations in synthetic routes, one common method includes the esterification of malonic acid with 3-methoxybenzyl alcohol, followed by hydrolysis to yield the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of a malonic acid core (propanedioic acid) with a 3-methoxyphenyl group attached. The 3-methoxyphenyl moiety contributes to its aromatic character and influences its chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Coumarins : 2- [(2-Nitrophenyl) methylene] propanedioic acids were converted to coumarins by heating with copper powder in quinoline, showing the utility of propanedioic acid derivatives in the synthesis of complex organic compounds (Oda et al., 1987).
Structure Elucidation and Derivative Formation : The structure of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid was established, and its derivative was formed through stereoselective hydroboration/oxidation, highlighting the compound's potential for chemical transformations (Stomberg et al., 1994).
Biotransformation to Methacrylic Acid : An integrated process involving the bioconversion of 2-methyl-1,3-propanediol to methacrylic acid through oxidative biotransformation and catalytic dehydration was developed, demonstrating the compound's potential in industrial applications (Pyo et al., 2012).
Biological Activities and Applications
Antioxidant Activities : Compounds derived from 2-methoxyphenyl propanediol showed antioxidant activities against induced impairment in PC12 cells and demonstrated DPPH radical-scavenging activities, indicating potential therapeutic applications (Mei et al., 2009).
Anticancer Properties : Derivatives of 2-methoxyphenyl propanediol, such as adamantane acid esters, displayed significant cytotoxicity against epithelial human carcinoma cell lines and caused depolymerization of the microtubule network in tumor cells, suggesting potential in cancer treatment (Zefirov et al., 2017).
Chemopreventive Potential : 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives exhibited chemopreventive properties against colon and tongue cancers, highlighting its potential as a chemopreventive drug for various types of cancer (Curini et al., 2006).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBGAUXIRCRRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
